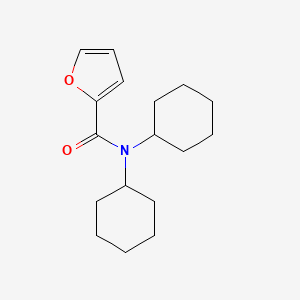![molecular formula C17H18N2O2S B5818127 N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5818127.png)
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that was first developed by Bayer AG in 2001. Since then, it has been extensively studied for its various biochemical and physiological effects.
Mécanisme D'action
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 inhibits the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB. This results in the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of inflammatory genes.
Biochemical and Physiological Effects:
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects in various neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 in lab experiments is its specificity and potency as an inhibitor of the NF-κB pathway. Additionally, it is relatively easy to synthesize and has a high yield and purity. However, one limitation of using N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 is its potential toxicity and off-target effects, which should be carefully monitored in lab experiments.
Orientations Futures
There are many potential future directions for the study of N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082. One potential area of research is its use as a therapeutic target in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Additionally, it may have potential applications in the treatment of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the potential therapeutic applications of N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 and its mechanisms of action.
Méthodes De Synthèse
The synthesis of N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 involves the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the addition of 2,5-dimethylaniline and carbon disulfide. The resulting product is then treated with sodium hydroxide to yield N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 in high yield and purity.
Applications De Recherche Scientifique
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the NF-κB pathway, a key regulator of inflammation and immune response, and has been proposed as a potential therapeutic target for various inflammatory diseases.
Propriétés
IUPAC Name |
N-[(2,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-8-9-12(2)14(10-11)18-17(22)19-16(20)13-6-4-5-7-15(13)21-3/h4-10H,1-3H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXMCPSVUWWFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(dimethylamino)sulfonyl]amino}benzamide](/img/structure/B5818078.png)
![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B5818083.png)
![ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5818090.png)
![6-chloro-2-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B5818099.png)

![4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5818119.png)

![2-cyclopropyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5818130.png)
![1-chloro-3-fluoro-2-[(4-methoxyphenoxy)methyl]benzene](/img/structure/B5818136.png)
